molecular formula C25H23N3O5S B2751757 N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide CAS No. 921551-41-9

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide

Cat. No. B2751757
CAS RN: 921551-41-9
M. Wt: 477.54
InChI Key: VJGVSOXYMDBCBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide is a useful research compound. Its molecular formula is C25H23N3O5S and its molecular weight is 477.54. The purity is usually 95%.
The exact mass of the compound N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Anticancer Activity

This compound has shown potential in anticancer drug discovery research. Its structure allows for molecular docking and MD simulation studies to explore its potency against cancer cells, such as breast cancer. It has been predicted to have cytotoxic activity potency through ERα inhibition .

Computational Drug Design

The compound’s ability to bind with negative free energy values in molecular docking studies suggests it could be a candidate for computational drug design. This includes in silico studies for predicting interactions with biological targets and optimizing drug candidates for better efficacy .

Biological Activity Spectrum

Derivatives of this compound, due to their structural similarity to dihydropyrimidinones, may exhibit a broad spectrum of biological activities. These can include antiviral, antitumor, antibacterial, and anti-inflammatory properties, which are valuable in the development of new therapeutic agents .

Multi-Component Chemical Synthesis

The compound’s structure is conducive to multi-component reactions, such as the Biginelli reaction, which is significant for the synthesis of dihydropyrimidinones. This is important for creating complex molecules with potential pharmacological activities .

Marine Natural Product Synthesis

The core unit of the compound is found in many marine natural products, including batzelladine alkaloids, which are potent HIV gp-120-CD4 inhibitors. This suggests its utility in synthesizing analogs of these natural products for therapeutic applications .

Antimicrobial and Antioxidant Properties

Indole derivatives, which share structural features with this compound, are known for their antimicrobial and antioxidant properties. This compound could be explored for similar activities, contributing to the development of new antimicrobial and antioxidant agents .

properties

IUPAC Name

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S/c1-32-20-9-7-19(8-10-20)24-15-16-25(29)28(27-24)18-17-26-34(30,31)23-13-11-22(12-14-23)33-21-5-3-2-4-6-21/h2-16,26H,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGVSOXYMDBCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide

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